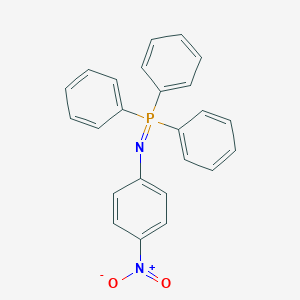![molecular formula C20H23ClN4OS B083685 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide CAS No. 14053-35-1](/img/structure/B83685.png)
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound is structurally characterized by the presence of a phenothiazine core, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized by reacting 2-chloroaniline with sulfur and an oxidizing agent, such as ferric chloride, to form 2-chloro-10H-phenothiazine.
Alkylation: The phenothiazine core is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Piperazine Ring Formation: The resulting intermediate is reacted with piperazine to form the piperazine ring.
Carboxamide Formation: Finally, the compound is treated with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine core can lead to the formation of dihydrophenothiazines.
Substitution: The chlorine atom on the phenothiazine core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazines.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide involves its interaction with various molecular targets and pathways:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is responsible for its antipsychotic effects.
Serotonin Receptors: It also interacts with serotonin receptors, contributing to its antiemetic properties.
Histamine Receptors: The compound’s antihistaminic effects are due to its antagonism at histamine receptors.
Comparison with Similar Compounds
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties but has a different substitution pattern on the phenothiazine core.
Perphenazine: Similar in structure but contains an ethanol group instead of a carboxamide group.
Thiopropazate: Contains an acetate ester group, making it distinct in terms of pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its pharmacological profile.
Properties
CAS No. |
14053-35-1 |
|---|---|
Molecular Formula |
C20H23ClN4OS |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c21-15-6-7-19-17(14-15)25(16-4-1-2-5-18(16)27-19)9-3-8-23-10-12-24(13-11-23)20(22)26/h1-2,4-7,14H,3,8-13H2,(H2,22,26) |
InChI Key |
PURWGRLHMWOIRC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)






